

Nirogacestat patient-reported outcomes quality of life

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Compound Focus: Nirogacestat

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Patient-Reported Outcomes & Quality of Life Data

The following tables summarize the key PRO and QoL findings from the DeFi trial, which utilized validated, desmoid tumor-specific instruments [1] [2].

Table 1: Summary of Patient-Reported Outcome Measures in the DeFi Trial

Instrument/Aspect Measured	Description & Significance
GODDESS	The GOunder/Desmoid Tumor Research Foundation <i>DE</i> smoid Symptom Scale. A validated, DT-specific tool for measuring symptom burden [2].
Pain (NRS)	An 11-point Numerical Rating Scale (NRS) for pain intensity.
Physical Functioning	Assessed the impact of DT on a patient's ability to perform daily physical activities.
Role Functioning	Measured how DT affects a patient's ability to fulfill their usual life roles.
Overall Quality of Life	A global assessment of the patient's perceived well-being and life quality.

Table 2: Key PRO Results from the DeFi Trial

Outcome Measure	Results with Nirogacestat
DT-Specific Symptom Burden	Demonstrated a statistically significant and clinically meaningful improvement [1].
Pain	Showed a significant reduction in pain levels compared to placebo [1].
Physical Functioning	Showed significant improvement [1].
Role Functioning	Showed significant improvement [1].
Overall Quality of Life	Showed a statistically significant and clinically meaningful improvement [1].

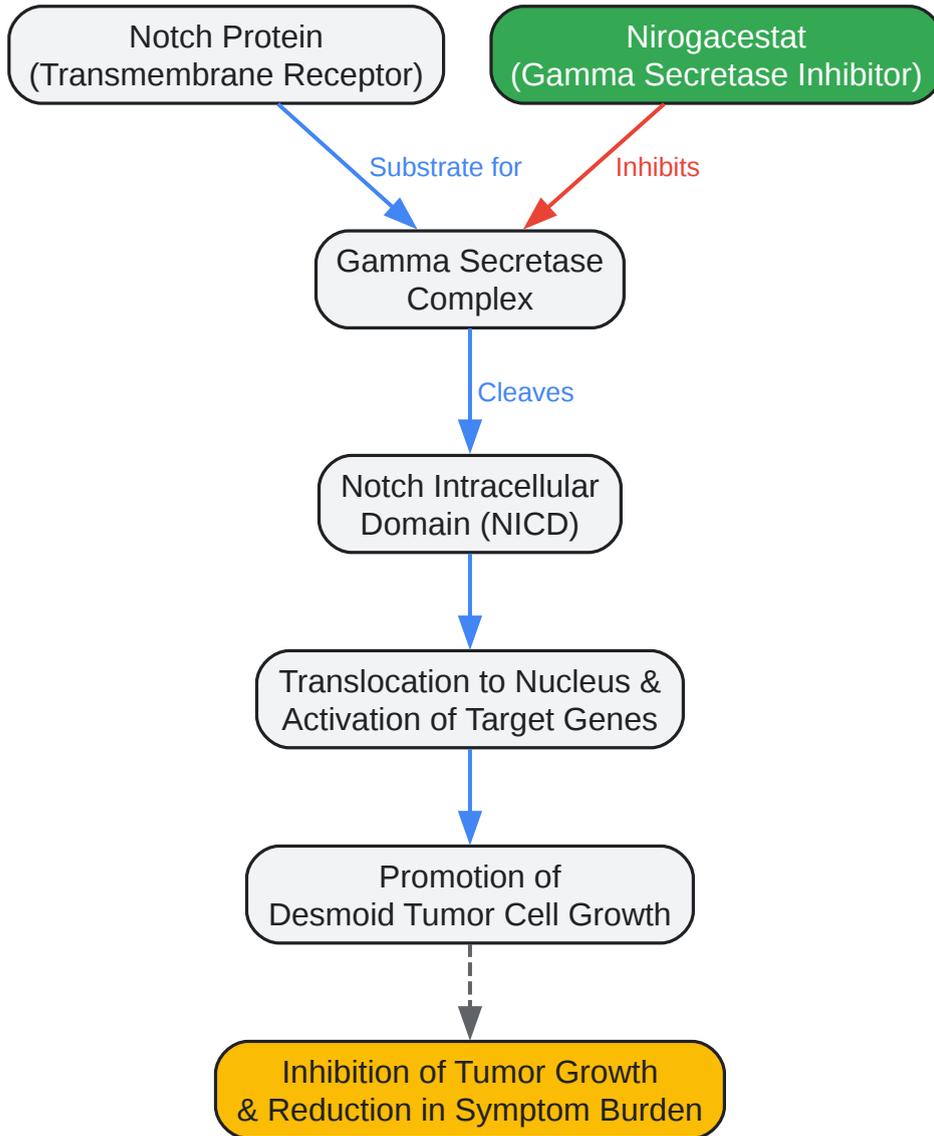
Experimental Protocol: The DeFi Trial

The data presented above were generated through a rigorous clinical trial protocol.

- **Trial Design:** The DeFi trial (NCT03785964) was a global, multicenter, **randomized, double-blind, placebo-controlled study** [1] [3]. A total of 142 adult patients with progressing desmoid tumors were randomized to receive either oral **nirogacestat** (150 mg twice daily) or a matching placebo in continuous 28-day cycles [3].
- **Patient Population:** Eligible patients had histologically confirmed, progressing desmoid tumors that were either treatment-naïve and not amenable to surgery, or recurring after at least one prior line of therapy [4].
- **Primary & Secondary Endpoints:**
 - **Primary Endpoint: Progression-Free Survival (PFS)** [3].
 - **Key Secondary Endpoints:** Included **Objective Response Rate (ORR)** and **Patient-Reported Outcomes (PROs)** using the instruments listed in Table 1 [3].
- **Long-Term Follow-up:** After the double-blind phase, eligible patients could enroll in an **open-label extension (OLE) phase** to evaluate the long-term safety and efficacy of **nirogacestat**, with a final data cutoff of December 19, 2024 [4] [3].

Mechanism of Action: Gamma Secretase Inhibition

Nirogacestat is an oral, selective gamma secretase inhibitor. The diagram below illustrates its mechanism of action in desmoid tumors, which involves the Notch signaling pathway [2].



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Diagram: **Nirogacestat's** Mechanism of Action via Gamma Secretase Inhibition.

Interpretation and Context for Professionals

- **Addressing a High Unmet Need:** Before **nirogacestat's** approval in November 2023, there were no FDA-approved systemic therapies specifically for desmoid tumors, creating a significant unmet need for effective and well-tolerated treatments [1].

- **Significance of PROs:** The positive impact on PROs is critical in desmoid tumors, a condition characterized by high morbidity, chronic pain, and functional impairment, where improving a patient's daily life is a primary treatment goal [1] [3].
- **Long-Term Efficacy:** Long-term data show that the benefits of **nirogacestat** are durable. The objective response rate (ORR) improved over time, reaching **45.7% at 4 years**, and no progression or death events occurred after 2 years of treatment [4] [3]. Most treatment-emergent adverse events (e.g., diarrhea, nausea, fatigue) were Grade 1/2, occurred in the first year, and decreased in frequency and severity thereafter [3].

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